Cas no 2228894-21-9 (3-amino-1-(3,3-dimethylcyclopentyl)cyclobutane-1-carboxylic acid)

3-Amino-1-(3,3-dimethylcyclopentyl)cyclobutane-1-carboxylic acid is a specialized cyclobutane derivative featuring a rigid cyclopentyl substituent, which enhances its structural stability and potential for stereoselective applications. The presence of both amino and carboxylic acid functional groups makes it a versatile intermediate for peptide modification, chiral synthesis, and pharmaceutical research. Its constrained cyclobutane ring system offers unique conformational properties, useful in designing bioactive compounds with improved target selectivity. The 3,3-dimethylcyclopentyl moiety further contributes to lipophilicity, influencing pharmacokinetic profiles. This compound is particularly valuable in medicinal chemistry for exploring novel scaffolds with tailored steric and electronic characteristics. Suitable for controlled derivatization, it supports the development of peptidomimetics and small-molecule therapeutics.
3-amino-1-(3,3-dimethylcyclopentyl)cyclobutane-1-carboxylic acid structure
2228894-21-9 structure
Product Name:3-amino-1-(3,3-dimethylcyclopentyl)cyclobutane-1-carboxylic acid
CAS No:2228894-21-9
MF:C12H21NO2
MW:211.30064368248
CID:6027837
PubChem ID:165639453
Update Time:2025-06-10

3-amino-1-(3,3-dimethylcyclopentyl)cyclobutane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 3-amino-1-(3,3-dimethylcyclopentyl)cyclobutane-1-carboxylic acid
    • 2228894-21-9
    • EN300-1813658
    • Inchi: 1S/C12H21NO2/c1-11(2)4-3-8(5-11)12(10(14)15)6-9(13)7-12/h8-9H,3-7,13H2,1-2H3,(H,14,15)
    • InChI Key: KUWYVIHLSREYBO-UHFFFAOYSA-N
    • SMILES: OC(C1(CC(C1)N)C1CCC(C)(C)C1)=O

Computed Properties

  • Exact Mass: 211.157228913g/mol
  • Monoisotopic Mass: 211.157228913g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 279
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.2
  • Topological Polar Surface Area: 63.3Ų

3-amino-1-(3,3-dimethylcyclopentyl)cyclobutane-1-carboxylic acid Pricemore >>

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Additional information on 3-amino-1-(3,3-dimethylcyclopentyl)cyclobutane-1-carboxylic acid

Research Brief on 3-amino-1-(3,3-dimethylcyclopentyl)cyclobutane-1-carboxylic acid (CAS: 2228894-21-9)

The compound 3-amino-1-(3,3-dimethylcyclopentyl)cyclobutane-1-carboxylic acid (CAS: 2228894-21-9) has recently emerged as a promising candidate in the field of chemical biology and medicinal chemistry. This structurally unique cyclobutane derivative has garnered significant attention due to its potential applications in drug discovery, particularly in the modulation of biological targets such as enzymes and receptors. The presence of both amino and carboxylic acid functional groups within a constrained cyclobutane framework offers intriguing possibilities for molecular interactions and binding affinity optimization.

Recent studies have focused on the synthesis and characterization of this compound, with particular emphasis on its stereochemistry and conformational properties. The 3,3-dimethylcyclopentyl moiety introduces steric constraints that may influence the compound's bioavailability and target engagement. Researchers have employed advanced techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy to elucidate the three-dimensional structure of this molecule, which is crucial for understanding its pharmacological potential.

In pharmacological evaluations, 3-amino-1-(3,3-dimethylcyclopentyl)cyclobutane-1-carboxylic acid has shown interesting activity profiles in preliminary screening assays. Some reports suggest potential applications in neurological disorders, with the compound demonstrating moderate affinity for certain neurotransmitter receptors. The rigid cyclobutane core may contribute to enhanced metabolic stability compared to more flexible analogs, though comprehensive pharmacokinetic studies are still ongoing to verify this hypothesis.

The synthetic routes to this compound have been optimized in recent publications, with particular attention to yield improvement and enantioselective synthesis. Several research groups have reported novel catalytic methods for constructing the cyclobutane ring system with high stereocontrol. These methodological advances are significant as they may facilitate the production of analogs for structure-activity relationship studies.

From a medicinal chemistry perspective, the compound represents an interesting scaffold for further derivatization. The primary amine and carboxylic acid functionalities provide convenient handles for structural modifications, allowing medicinal chemists to explore various prodrug strategies or conjugation approaches. Some recent patent applications have claimed derivatives of this core structure for potential therapeutic applications, though specific indications remain confidential at this stage of development.

Future research directions for 3-amino-1-(3,3-dimethylcyclopentyl)cyclobutane-1-carboxylic acid are likely to focus on target identification and validation studies. The compound's unique structural features make it a valuable probe for chemical biology investigations, particularly in studying protein-ligand interactions. Additionally, computational modeling studies are expected to play an important role in predicting its binding modes with potential biological targets and guiding further optimization efforts.

In conclusion, while still in the early stages of investigation, 3-amino-1-(3,3-dimethylcyclopentyl)cyclobutane-1-carboxylic acid represents an intriguing chemical entity with significant potential in drug discovery. Its combination of structural rigidity and functional group diversity makes it a versatile scaffold for medicinal chemistry exploration. Continued research efforts will be necessary to fully elucidate its pharmacological properties and therapeutic potential.

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